5-Hexynoic NHS Ester

Beschreibung

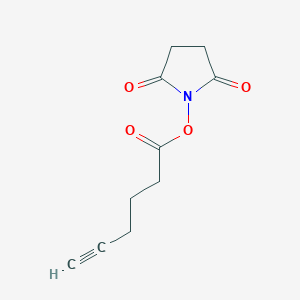

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) hex-5-ynoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-2-3-4-5-10(14)15-11-8(12)6-7-9(11)13/h1H,3-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXSSWEBEHUYETJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCC(=O)ON1C(=O)CCC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

5-Hexynoic NHS Ester chemical properties

An In-depth Technical Guide to 5-Hexynoic NHS Ester: Core Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, reactivity, and common applications of 5-Hexynoic NHS Ester. It is intended to serve as a technical resource for professionals in research and drug development who utilize bioconjugation and click chemistry techniques.

Core Chemical Properties

5-Hexynoic NHS Ester is a bifunctional chemical reagent widely used in bioconjugation. It features two key functional groups: an N-hydroxysuccinimide (NHS) ester and a terminal alkyne. The NHS ester provides reactivity towards primary amines, while the alkyne group enables subsequent modification via copper-catalyzed azide-alkyne cycloaddition, a cornerstone of "click chemistry".[1][2][3]

Quantitative Data Summary

The following table summarizes the key quantitative properties of 5-Hexynoic NHS Ester.

| Property | Value | Citations |

| Molecular Formula | C₁₀H₁₁NO₄ | [1][4] |

| Molecular Weight | 209.2 g/mol | [1][4] |

| CAS Number | 906564-59-8 | [1][2] |

| Purity | Typically ≥95% or ≥98% | [1][5][6] |

| Appearance | Yellowish oil or off-white crystals | [4] |

| Solubility | Good solubility in organic solvents such as DMF, DMSO, and DCM. | [4][5][6] |

| Storage Conditions | Store at -20°C in the dark. Should be desiccated. | [1][5][6] |

| Shipping Conditions | Typically shipped at ambient temperature. | [1] |

| Long-term Stability | Can be stored for at least 12 months at -20°C under proper conditions. | [5][6] |

Reactivity and Mechanism of Action

The utility of 5-Hexynoic NHS Ester stems from its two distinct reactive moieties.

NHS Ester Reactivity with Primary Amines

The N-hydroxysuccinimide ester is a highly efficient amine-reactive functional group.[] It reacts with nucleophilic primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, to form a stable and effectively irreversible amide bond.[][8] This reaction proceeds via a nucleophilic acyl substitution mechanism.[] The optimal pH for this reaction is slightly alkaline, typically between 7.2 and 8.5.[8][9][10] At this pH, the primary amines are sufficiently deprotonated to act as effective nucleophiles, while the rate of hydrolysis of the NHS ester remains manageable.[10][11][12]

Figure 1. Reaction of 5-Hexynoic NHS Ester with a primary amine.

Alkyne Group and Click Chemistry

Once conjugated to a biomolecule, the terminal alkyne group of the 5-Hexynoic acid moiety is available for further reactions. It is a key component for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click" reaction.[2] This reaction forms a stable triazole linkage with an azide-modified molecule. The high selectivity of this reaction allows for precise labeling and conjugation in complex biological systems.[13][14]

Figure 2. Copper-catalyzed azide-alkyne click chemistry.

Experimental Protocols

The following section provides a generalized protocol for the conjugation of 5-Hexynoic NHS Ester to a protein. The optimal conditions, particularly the molar ratio of the ester to the protein, may need to be determined empirically for each specific application.[15][16]

Materials

-

5-Hexynoic NHS Ester

-

Protein to be labeled (in an amine-free buffer)

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[15][17]

-

Reaction Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate, pH 8.3-8.5[9][15][17]

-

Purification column (e.g., size-exclusion chromatography, dialysis)[15][18]

Methodology

-

Prepare Protein Solution:

-

Prepare 5-Hexynoic NHS Ester Stock Solution:

-

Conjugation Reaction:

-

Calculate the required volume of the NHS ester stock solution to achieve the desired molar excess over the protein. A molar ratio of 10:1 to 20:1 (ester:protein) is a common starting point.[16][]

-

Add the calculated volume of the NHS ester solution to the protein solution while gently stirring or vortexing.[15][16]

-

Incubate the reaction for 1-4 hours at room temperature or overnight on ice, protected from light.[17][18]

-

-

Quench Reaction (Optional but Recommended):

-

Purify the Conjugate:

Figure 3. General experimental workflow for protein conjugation.

Stability and Storage

The reactivity of NHS esters also makes them susceptible to hydrolysis, which is the primary degradation pathway.[11][12]

-

Solid Form: When stored as a solid, 5-Hexynoic NHS Ester should be kept in a tightly sealed container with a desiccant at -20°C.[5][20] Before opening, the vial must be allowed to equilibrate completely to room temperature to prevent water condensation, which would cause rapid hydrolysis.[11][20][21]

-

In Solution: Stock solutions in anhydrous DMSO or DMF can be stored for 1-2 months at -20°C if moisture is strictly excluded.[17][20] It is recommended to prepare small aliquots to avoid repeated freeze-thaw cycles and exposure to atmospheric moisture.[20] Aqueous solutions are not stable and must be used immediately.[17] The half-life of NHS esters in aqueous solution is highly pH-dependent, ranging from hours at pH 7 to minutes at pH 9.[10][11][21]

Safety and Handling

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this reagent.[22][23]

-

Handle in a well-ventilated area or under a chemical fume hood.[23]

-

Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[22][23]

-

For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS). This product is for research use only and not for human or animal use.[22]

References

- 1. 5-Hexynoic Acid-NHS Ester, 906564-59-8 | BroadPharm [broadpharm.com]

- 2. 5-Hexynoic Acid-NHS Ester - Amerigo Scientific [amerigoscientific.com]

- 3. Alkyne NHS ester (hexynoic acid NHS ester) [myskinrecipes.com]

- 4. Alkyne NHS ester (hexynoic acid NHS ester) | 906564-59-8 [amp.chemicalbook.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. lunanano.ca [lunanano.ca]

- 8. nbinno.com [nbinno.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. info.gbiosciences.com [info.gbiosciences.com]

- 12. benchchem.com [benchchem.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. Bioconjugation application notes [bionordika.fi]

- 15. benchchem.com [benchchem.com]

- 16. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]

- 17. lumiprobe.com [lumiprobe.com]

- 18. furthlab.xyz [furthlab.xyz]

- 20. researchgate.net [researchgate.net]

- 21. documents.thermofisher.com [documents.thermofisher.com]

- 22. ruixibiotech.com [ruixibiotech.com]

- 23. fishersci.com [fishersci.com]

An In-depth Technical Guide to 5-Hexynoic NHS Ester: Structure, Mechanism, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-Hexynoic N-hydroxysuccinimide (NHS) Ester, a versatile amine-reactive chemical probe crucial for bioconjugation and proteomic studies. We will delve into its chemical structure, reaction mechanism, and key applications, supported by quantitative data and detailed experimental protocols.

Core Concepts: Structure and Properties

5-Hexynoic NHS Ester is a chemical reagent that features two key functional groups: a terminal alkyne (propargyl group) and an NHS ester. This dual functionality allows for the covalent attachment of a clickable alkyne handle to biomolecules.[1][2]

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₁NO₄ | [1] |

| Molecular Weight | 209.2 g/mol | [1] |

| CAS Number | 906564-59-8 | [1][3] |

| Appearance | Yellowish oil or off-white crystals | [3] |

| Solubility | Good in organic solvents (DMF, DMSO, DCM) | [3] |

| Storage Conditions | -20°C in the dark, desiccated | [1][4] |

The structure of 5-Hexynoic NHS Ester is presented in the diagram below.

Figure 1: Chemical Structure of 5-Hexynoic NHS Ester.

Reaction Mechanism: Amine Acylation

The primary application of 5-Hexynoic NHS Ester lies in its ability to react with primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins.[5][6] This reaction is a nucleophilic acyl substitution, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide.[5][6]

The reaction is highly pH-dependent, with an optimal range of 7.2-8.5.[5] At lower pH, the amine groups are protonated and less nucleophilic, slowing the reaction. At higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the efficiency of the desired conjugation.[7]

Figure 2: Reaction mechanism of 5-Hexynoic NHS Ester with a primary amine.

A critical consideration in any experiment involving NHS esters is the competition between the desired aminolysis (reaction with the amine) and hydrolysis (reaction with water). The rate of hydrolysis increases with pH, which can reduce the overall yield of the conjugated product.[7]

| pH | Temperature (°C) | Half-life of NHS Ester |

| 7.0 | 0 | 4-5 hours |

| 8.6 | 4 | 10 minutes |

Note: This data is for general NHS esters and may vary for 5-Hexynoic NHS Ester.

Applications in Research and Drug Development

The introduction of a terminal alkyne onto a biomolecule opens up a vast array of possibilities for subsequent modifications using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1] This bioorthogonal reaction is highly specific and efficient, allowing for the attachment of various reporter tags, such as fluorophores, biotin, or even drug molecules.

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemical proteomics strategy used to identify and characterize the active state of enzymes within complex biological systems.[8][9] In a typical ABPP workflow, a reactive probe is used to covalently label the active site of a target enzyme. 5-Hexynoic NHS Ester can be used to synthesize such probes by attaching the alkyne handle to a molecule with a reactive group that targets a specific class of enzymes.[10]

Figure 3: General workflow for Activity-Based Protein Profiling (ABPP) using a probe synthesized with 5-Hexynoic NHS Ester.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells.[11] The linker connecting the antibody to the drug is a critical component of the ADC's design. 5-Hexynoic NHS Ester can be employed in the synthesis of ADCs by first labeling the antibody with the alkyne handle, followed by the attachment of an azide-modified drug via click chemistry.[12]

Experimental Protocols

The following are generalized protocols for the use of 5-Hexynoic NHS Ester. It is important to note that optimal conditions, such as the molar excess of the ester and reaction time, should be determined empirically for each specific application.

General Protocol for Protein Labeling

-

Protein Preparation: Dialyze the protein of interest against a suitable buffer at a pH of 7.2-8.5 (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5). The buffer should be free of primary amines (e.g., Tris).

-

Reagent Preparation: Immediately before use, dissolve the 5-Hexynoic NHS Ester in a dry, water-miscible organic solvent such as DMSO or DMF to a stock concentration of 10-20 mM.

-

Labeling Reaction: While gently vortexing, add the desired molar excess of the 5-Hexynoic NHS Ester solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.

-

Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 4-18 hours.

-

Quenching: (Optional) The reaction can be quenched by adding a solution of Tris or glycine to a final concentration of 50-100 mM to consume any unreacted NHS ester.

-

Purification: Remove excess, unreacted 5-Hexynoic NHS Ester and the NHS byproduct by size-exclusion chromatography (e.g., a desalting column) or dialysis.

Protocol for Subsequent Click Chemistry Reaction (CuAAC)

This protocol assumes the biomolecule has been successfully labeled with the alkyne group from 5-Hexynoic NHS Ester.

-

Reagent Preparation:

-

Prepare a stock solution of the azide-containing molecule (e.g., a fluorescent dye or biotin) in DMSO or water.

-

Prepare a stock solution of a copper(I) source, such as copper(II) sulfate.

-

Prepare a stock solution of a reducing agent, such as sodium ascorbate.

-

Prepare a stock solution of a copper(I)-stabilizing ligand, such as TBTA or THPTA.

-

-

Click Reaction:

-

In a microcentrifuge tube, combine the alkyne-labeled biomolecule, the azide-containing molecule, the copper(I)-stabilizing ligand, and the copper(II) sulfate solution.

-

Initiate the reaction by adding the sodium ascorbate solution.

-

Incubate the reaction at room temperature for 1-4 hours, protected from light if using a fluorescent dye.

-

-

Purification: Purify the click-conjugated biomolecule using an appropriate method, such as size-exclusion chromatography, to remove the catalyst and excess reagents.

Quantitative Data and Analysis

The degree of labeling (DOL), or the average number of 5-Hexynoic NHS Ester molecules conjugated to each protein molecule, can be determined using various analytical techniques.

| Analytical Method | Principle | Advantages | Disadvantages |

| UV-Vis Spectrophotometry | Measures the absorbance of the protein (at 280 nm) and the incorporated label (if it has a chromophore) to calculate the DOL. | Simple, rapid, and requires standard laboratory equipment. | Less accurate for complex mixtures; requires a chromophore on the label. |

| Mass Spectrometry | Directly measures the mass of the labeled protein, allowing for the determination of the number of attached labels. | Highly accurate and can identify the specific sites of modification. | Requires specialized instrumentation and expertise. |

Note: For accurate DOL determination using UV-Vis spectrophotometry, the contribution of the label's absorbance at 280 nm must be corrected for.[5]

Conclusion

5-Hexynoic NHS Ester is a powerful and versatile tool for researchers in various fields, including proteomics, drug discovery, and diagnostics. Its ability to introduce a bioorthogonal alkyne handle onto biomolecules enables a wide range of subsequent modifications via click chemistry. By understanding the principles of its reactivity and carefully optimizing experimental conditions, researchers can effectively utilize this reagent to advance their scientific investigations.

References

- 1. 5-Hexynoic Acid-NHS Ester, 906564-59-8 | BroadPharm [broadpharm.com]

- 2. 5-Hexynoic Acid-NHS Ester - Amerigo Scientific [amerigoscientific.com]

- 3. Alkyne NHS ester (hexynoic acid NHS ester) | 906564-59-8 [amp.chemicalbook.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. benchchem.com [benchchem.com]

- 6. Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. mdpi.com [mdpi.com]

- 9. scispace.com [scispace.com]

- 10. Activity-Based Protein Profiling with Natural Product-Derived Chemical Probes in Human Cell Lysates | Springer Nature Experiments [experiments.springernature.com]

- 11. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

5-Hexynoic NHS Ester: A Technical Guide to Reactivity with Primary Amines for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the reactivity of 5-Hexynoic N-hydroxysuccinimide (NHS) Ester with primary amines. This key chemical reaction is foundational for the covalent labeling and modification of biomolecules, a critical process in numerous research, diagnostic, and therapeutic applications, particularly in the development of antibody-drug conjugates (ADCs). This document details the underlying chemical principles, reaction kinetics, experimental protocols, and key factors influencing the efficiency of this bioconjugation technique.

Core Principles of 5-Hexynoic NHS Ester Reactivity

The fundamental reaction between a 5-Hexynoic NHS Ester and a primary amine is a nucleophilic acyl substitution.[1] In this mechanism, the unprotonated primary amine, acting as a nucleophile, attacks the carbonyl carbon of the NHS ester. This initial step forms a transient and unstable tetrahedral intermediate. Subsequently, this intermediate collapses, leading to the release of the N-hydroxysuccinimide (NHS) leaving group and the formation of a highly stable and irreversible amide bond.[1]

The primary targets for this reaction on proteins and peptides are the ε-amino group of lysine residues and the α-amino group at the N-terminus.[] The 5-Hexynoic NHS Ester is specifically designed to introduce an alkyne functional group onto the target biomolecule. This alkyne moiety can then be used in subsequent bioorthogonal "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), for the attachment of other molecules.[3]

The overall efficiency of the labeling reaction is primarily determined by the competition between two key processes:

-

Aminolysis: The desired reaction where the primary amine attacks the NHS ester, resulting in the formation of a stable amide bond.

-

Hydrolysis: The competing reaction where water attacks the NHS ester, leading to the regeneration of the carboxylic acid and rendering the reagent inactive for conjugation.[4]

The interplay between these two reactions is heavily influenced by the experimental conditions, with pH being the most critical factor.[1]

Quantitative Data on Reaction Parameters

The efficiency and specificity of the 5-Hexynoic NHS Ester reaction are influenced by several key factors, including pH, temperature, and the molar ratio of reactants. While specific kinetic data for 5-Hexynoic NHS Ester is not extensively published, the general principles of NHS ester chemistry provide a strong framework for optimizing conjugation reactions.

Table 1: Stability of NHS Esters as a Function of pH

This table illustrates the significant impact of pH on the hydrolytic stability of NHS esters. As the pH increases, the rate of hydrolysis accelerates, resulting in a shorter half-life for the reactive ester.[1][4]

| pH | Temperature (°C) | Half-life of NHS Ester |

| 7.0 | 0 | 4-5 hours |

| 8.6 | 4 | 10 minutes |

Table 2: Comparative Kinetics of Aminolysis vs. Hydrolysis

This table provides a direct comparison of the reaction kinetics between the desired aminolysis and the competing hydrolysis reaction at various pH levels. The data underscores that while hydrolysis rates increase with pH, the aminolysis reaction is more significantly accelerated at slightly alkaline pH.

| pH | Relative Rate of Aminolysis | Relative Rate of Hydrolysis |

| 6.0 | Low | Very Low |

| 7.0 | Moderate | Low |

| 8.0 | High | Moderate |

| 8.5 | Very High | High |

| 9.0 | High | Very High |

Experimental Protocols

The following protocols provide detailed methodologies for the conjugation of 5-Hexynoic NHS Ester to primary amine-containing biomolecules, such as proteins and antibodies.

Protocol 1: General Protein Labeling with 5-Hexynoic NHS Ester

This protocol outlines the fundamental steps for labeling a protein with 5-Hexynoic NHS Ester.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, HEPES, bicarbonate buffer)

-

5-Hexynoic NHS Ester

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Reaction buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.0-8.5[5]

-

Quenching solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine

-

Purification column (e.g., size-exclusion chromatography column like Sephadex G-25)[6]

Procedure:

-

Protein Preparation:

-

Ensure the protein solution is at a concentration of 1-10 mg/mL.[5]

-

If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into the reaction buffer using dialysis or a desalting column.

-

-

NHS Ester Solution Preparation:

-

Immediately before use, dissolve the 5-Hexynoic NHS Ester in a small volume of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).[7]

-

-

Conjugation Reaction:

-

Quenching the Reaction:

-

To stop the labeling reaction, add the quenching solution to a final concentration of 50-100 mM.[1] The primary amines in the quenching reagent will react with any unreacted 5-Hexynoic NHS Ester.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Separate the labeled protein from unreacted NHS ester and byproducts using a size-exclusion chromatography (desalting) column equilibrated with a suitable storage buffer (e.g., PBS).[6]

-

Protocol 2: Determination of Degree of Labeling (DOL)

This protocol describes how to quantify the number of 5-Hexynoic acid molecules conjugated to each protein molecule. As 5-Hexynoic acid does not have a strong chromophore, this protocol assumes a subsequent click reaction with a dye-azide for quantification.

Materials:

-

Alkyne-labeled protein conjugate

-

Azide-containing dye with a known extinction coefficient

-

Click chemistry reagents (e.g., copper (II) sulfate, a reducing agent like sodium ascorbate, and a copper-chelating ligand like TBTA)

-

UV-Vis Spectrophotometer

Procedure:

-

Perform Click Reaction:

-

React the alkyne-labeled protein with an excess of the azide-containing dye using a standard click chemistry protocol.

-

Purify the dye-labeled protein to remove excess dye and click chemistry reagents.

-

-

Spectrophotometric Analysis:

-

Measure the absorbance of the purified, dye-labeled protein at 280 nm (A280) and at the maximum absorbance wavelength of the dye (Amax).

-

Calculate the protein concentration and the dye concentration using the Beer-Lambert law and the known extinction coefficients of the protein and the dye. A correction factor for the dye's absorbance at 280 nm should be applied.[8]

-

-

Calculate DOL:

-

The Degree of Labeling is the molar ratio of the dye to the protein.

-

Mandatory Visualizations

Reaction of 5-Hexynoic NHS Ester with a Primary Amine

Caption: Nucleophilic acyl substitution mechanism.

Experimental Workflow for Protein Labeling

Caption: Protein labeling and purification steps.

Application in Antibody-Drug Conjugate (ADC) Development

Caption: General mechanism of an ADC.

Potential Side Reactions and Troubleshooting

While the reaction of NHS esters with primary amines is highly efficient and selective, potential side reactions can occur.

-

Hydrolysis: As previously discussed, hydrolysis of the NHS ester is the primary competing reaction. This can be minimized by working with fresh, anhydrous solvents and by performing the reaction at a slightly alkaline pH where aminolysis is significantly faster than hydrolysis.[4]

-

Reaction with other nucleophiles: Although less reactive than primary amines, other nucleophilic residues such as the hydroxyl groups of serine, threonine, and tyrosine, and the sulfhydryl group of cysteine can potentially react with NHS esters, particularly at higher pH or when primary amines are not readily accessible.[9] However, the resulting esters and thioesters are generally less stable than the amide bond formed with primary amines.[10]

-

Low Labeling Efficiency: If the degree of labeling is lower than expected, consider optimizing the pH of the reaction buffer (ensuring it is between 8.0 and 8.5), increasing the molar excess of the 5-Hexynoic NHS Ester, or extending the reaction time. Also, verify that the protein buffer is free of any primary amine-containing substances.

By understanding the core principles of 5-Hexynoic NHS Ester reactivity and carefully controlling the reaction parameters, researchers can effectively and reproducibly introduce alkyne functionalities onto biomolecules, enabling a wide range of applications in drug development, diagnostics, and fundamental scientific research.

References

- 1. benchchem.com [benchchem.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. benchchem.com [benchchem.com]

- 7. NHS ester protocol for labeling proteins [abberior.rocks]

- 8. benchchem.com [benchchem.com]

- 9. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to Alkyne Modification of Proteins using 5-Hexynoic NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise covalent modification of proteins is a cornerstone of modern biological research and therapeutic development. The introduction of bioorthogonal functional groups, such as alkynes, onto proteins enables a wide array of applications, from fluorescent labeling and protein tracking to the construction of complex bioconjugates like antibody-drug conjugates (ADCs). 5-Hexynoic acid N-hydroxysuccinimide (NHS) ester is a versatile reagent designed for this purpose. It features an NHS ester moiety that reacts with primary amines on proteins to form stable amide bonds, and a terminal alkyne group that can participate in highly specific and efficient "click chemistry" reactions.[1][][3]

This technical guide provides a comprehensive overview of the principles, experimental protocols, and applications of 5-hexynoic acid NHS ester for the alkyne modification of proteins.

Core Principles of 5-Hexynoic Acid NHS Ester Chemistry

The modification of proteins with 5-hexynoic acid NHS ester is a two-step process. The first step involves the acylation of primary amines on the protein surface by the NHS ester. The second, subsequent step is the reaction of the introduced alkyne with an azide-containing molecule via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click chemistry.[4]

Amine-Reactive Labeling

The NHS ester of 5-hexynoic acid reacts primarily with the ε-amino groups of lysine residues and the α-amino group of the N-terminus of a protein.[5][6] This nucleophilic acyl substitution reaction results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.[7]

The efficiency of this reaction is highly pH-dependent. A slightly alkaline pH, typically between 7.2 and 8.5, is optimal for the reaction as it ensures that the primary amines are deprotonated and thus sufficiently nucleophilic.[][8] However, at higher pH values, the hydrolysis of the NHS ester to the unreactive carboxylic acid becomes a significant competing reaction, which can reduce the labeling efficiency.[8]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne introduced onto the protein serves as a bioorthogonal handle. This means it is chemically inert within a biological system and does not react with native functional groups.[1] Its specific reaction partner is an azide, which can be attached to a variety of molecules such as fluorophores, biotin, or therapeutic agents.[9] The CuAAC reaction is a highly efficient and specific cycloaddition that forms a stable triazole linkage between the alkyne-modified protein and the azide-tagged molecule.[10] This reaction is typically catalyzed by copper(I), which can be generated in situ from copper(II) sulfate by a reducing agent like sodium ascorbate.[1]

Quantitative Data Presentation

The degree of labeling (DOL), which represents the average number of alkyne molecules conjugated to a single protein molecule, is a critical parameter to control for ensuring experimental reproducibility and preserving protein function. The DOL can be influenced by several factors, including the molar ratio of 5-hexynoic acid NHS ester to the protein, protein concentration, pH, and reaction time.

While specific DOL values for 5-Hexynoic Acid NHS Ester are dependent on the protein being modified, the following tables provide representative data for NHS ester labeling of antibodies (IgG) and a model protein (Bovine Serum Albumin, BSA) to illustrate expected outcomes.

Table 1: Representative Degree of Labeling (DOL) for an IgG Antibody (150 kDa)

| Molar Excess of 5-Hexynoic NHS Ester | Expected Average DOL | Potential Consequences |

| 5-fold | 1 - 3 | Minimal impact on antigen binding; suitable for many applications. |

| 10-fold | 3 - 5 | Increased labeling; potential for slight reduction in affinity. |

| 20-fold | 5 - 8 | High degree of labeling; risk of aggregation and loss of function.[6] |

| >20-fold | >8 | Significant risk of protein precipitation and loss of biological activity. |

Table 2: Representative Degree of Labeling (DOL) for Bovine Serum Albumin (BSA) (66.5 kDa)

| Molar Excess of 5-Hexynoic NHS Ester | Expected Average DOL | Notes |

| 5-fold | 2 - 4 | BSA has numerous surface-accessible lysines. |

| 10-fold | 5 - 8 | Moderate labeling, generally well-tolerated by BSA. |

| 20-fold | 8 - 12 | High labeling density, potential for some conformational changes. |

Experimental Protocols

This section provides detailed methodologies for the alkyne modification of proteins using 5-hexynoic acid NHS ester and the subsequent click chemistry reaction.

Protocol for Alkyne Modification of Proteins

Materials:

-

Protein of interest (e.g., antibody, enzyme) in an amine-free buffer (e.g., PBS, pH 7.4)

-

5-Hexynoic acid NHS ester

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting column (e.g., Sephadex G-25) or dialysis cassette for purification

Procedure:

-

Protein Preparation: Ensure the protein solution is free of amine-containing buffers or stabilizers (e.g., Tris, glycine, sodium azide).[11] If necessary, perform a buffer exchange into PBS. The recommended protein concentration is 1-10 mg/mL.[8]

-

Reagent Preparation: Immediately before use, dissolve the 5-hexynoic acid NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL.[11]

-

Reaction Setup:

-

Adjust the pH of the protein solution to 8.3 by adding the Reaction Buffer.

-

Add the desired molar excess of the dissolved 5-hexynoic acid NHS ester to the protein solution while gently vortexing.

-

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[9]

-

Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.

-

Purification: Remove the unreacted 5-hexynoic acid NHS ester and byproducts by passing the reaction mixture through a desalting column or by dialysis against PBS.[9]

Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

-

Alkyne-modified protein

-

Azide-containing molecule of interest (e.g., fluorescent dye, biotin-azide)

-

Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)

-

Reducing agent: Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)

-

Copper-chelating ligand (e.g., THPTA) solution (e.g., 50 mM in water)

-

Reaction Buffer: PBS, pH 7.4

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified protein and the azide-containing molecule (typically at a 5-10 fold molar excess over the protein).

-

Catalyst Preparation: In a separate tube, pre-mix the copper(II) sulfate and the copper-chelating ligand.

-

Reaction Initiation: Add the copper/ligand mixture to the protein solution, followed by the freshly prepared sodium ascorbate solution. The final concentrations should be approximately 1 mM CuSO₄, 5 mM ligand, and 10 mM sodium ascorbate.[1]

-

Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light if using a fluorescent molecule.[1]

-

Purification: Purify the final conjugate using a desalting column or dialysis to remove the copper catalyst and excess reagents.[1]

Mandatory Visualization

Experimental Workflow

Caption: Experimental workflow for protein modification and analysis.

Signaling Pathway Application: Antibody-Drug Conjugate (ADC) Internalization

Caption: ADC internalization and drug release pathway.

Characterization of Alkyne-Modified Proteins

Thorough characterization of the modified protein is crucial to confirm successful conjugation and to assess the impact of the modification on protein integrity and function.

Mass Spectrometry

Mass spectrometry (MS) is a powerful tool for characterizing modified proteins.[12]

-

Intact Mass Analysis: Electrospray ionization mass spectrometry (ESI-MS) of the intact protein can be used to determine the degree of labeling. The mass increase corresponding to the addition of the 5-hexynoic acid moiety can be measured to calculate the average number of modifications per protein.[13]

-

Peptide Mapping: Bottom-up proteomics approaches, where the protein is digested into peptides prior to MS analysis, can be used to identify the specific lysine residues that have been modified.[12] This provides valuable information on the site-specificity of the labeling.

SDS-PAGE Analysis

Modification with 5-hexynoic acid NHS ester and subsequent conjugation to a larger molecule can often be visualized as a shift in the protein's mobility on an SDS-PAGE gel.

Functional Assays

It is essential to verify that the modification does not adversely affect the biological activity of the protein. The specific functional assay will depend on the protein of interest. For example, for an antibody, an enzyme-linked immunosorbent assay (ELISA) or surface plasmon resonance (SPR) can be used to assess its antigen-binding affinity.

Applications in Research and Drug Development

The ability to introduce a versatile alkyne handle onto proteins opens up a wide range of applications.

-

Fluorescent Labeling: For protein tracking and imaging studies.

-

Biotinylation: For protein purification and detection using streptavidin-based methods.[13]

-

Antibody-Drug Conjugates (ADCs): The alkyne group can be used to attach cytotoxic drugs to antibodies for targeted cancer therapy.[14] The precise control over the drug-to-antibody ratio (DAR) is critical for the efficacy and safety of ADCs.

-

Protein-Protein Interaction Studies: Immobilization of proteins on surfaces or beads to study binding partners.[1]

-

Proteomics: Alkyne-tagged proteins can be used as probes to identify binding partners in complex biological samples.

Conclusion

5-Hexynoic acid NHS ester is a valuable tool for the introduction of a bioorthogonal alkyne handle onto proteins. This enables a wide range of subsequent modifications via click chemistry, facilitating advanced research and the development of novel protein-based therapeutics. Careful optimization of the labeling reaction and thorough characterization of the modified protein are essential for successful application.

References

- 1. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Anticancer Evaluation of Novel MGBs with Alkyne-Linked Thiazole Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antibody Drugs Use ‘Outside-In’ Signal to Target Cancer Cell | Technology Networks [technologynetworks.com]

- 5. benchchem.com [benchchem.com]

- 6. Quantitative Proteomic Analysis of Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lumiprobe.com [lumiprobe.com]

- 8. Identification of Four Novel Types of in Vitro Protein Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. NHS ester protocol for labeling proteins [abberior.rocks]

- 11. Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Native mass spectrometry analysis of conjugated HSA and BSA complexes with various flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemrxiv.org [chemrxiv.org]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Click Chemistry with 5-Hexynoic NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-Hexynoic N-hydroxysuccinimide (NHS) Ester, a versatile reagent for introducing a terminal alkyne functionality into biomolecules. This process is a cornerstone of "click chemistry," enabling the precise and efficient conjugation of molecules for a wide range of applications in research, diagnostics, and drug development. This document details the core principles, experimental protocols, and key considerations for the successful application of 5-Hexynoic NHS Ester in your work.

Introduction to 5-Hexynoic NHS Ester and Click Chemistry

5-Hexynoic NHS Ester is a chemical reagent that contains two primary functional groups: an NHS ester and a terminal alkyne.[1][2][3] The NHS ester is highly reactive towards primary amines, such as the N-terminus of proteins and the side chain of lysine residues, forming a stable amide bond.[4][] This reaction serves to covalently attach the 5-hexynoic acid moiety, thereby introducing a terminal alkyne group onto the target biomolecule.[6]

This alkyne group is a key component for the subsequent copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a hallmark of "click chemistry."[7] This highly efficient and specific reaction forms a stable triazole linkage between the alkyne-modified biomolecule and an azide-containing molecule of interest.[8] The bio-orthogonality of this reaction ensures that it proceeds with high yield and minimal side reactions in complex biological systems.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of 5-Hexynoic NHS Ester is crucial for its effective use.

| Property | Value |

| Molecular Formula | C₁₀H₁₁NO₄ |

| Molecular Weight | 209.20 g/mol |

| CAS Number | 906564-59-8 |

| Appearance | White to off-white solid |

| Solubility | Soluble in anhydrous DMSO and DMF |

| Storage | Store at -20°C, desiccated and protected from light |

The Chemistry of Bioconjugation

The overall process of using 5-Hexynoic NHS Ester for bioconjugation involves a two-step approach: amine labeling followed by click chemistry.

Amine Labeling with 5-Hexynoic NHS Ester

The first step is the reaction of the NHS ester with primary amines on the biomolecule. This is a nucleophilic acyl substitution reaction that is highly dependent on pH.

The optimal pH for this reaction is typically between 8.3 and 8.5.[8] At lower pH, the amine is protonated and less nucleophilic, slowing the reaction. At higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the labeling efficiency.[9]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Once the biomolecule is labeled with the terminal alkyne, it can be conjugated to any azide-containing molecule using the CuAAC reaction. This reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[8]

Quantitative Data for Reaction Parameters

The efficiency of the bioconjugation process is dependent on several key parameters. The following tables provide a summary of these parameters based on general data for NHS esters. It is important to note that optimal conditions may vary for specific biomolecules and should be empirically determined.

Table 1: Stability of NHS Esters in Aqueous Solution

| pH | Temperature (°C) | Half-life of NHS Ester |

| 7.0 | 4 | 4-5 hours[10] |

| 8.0 | 4 | ~1 hour[9] |

| 8.6 | 4 | 10 minutes[10] |

Table 2: Recommended Reaction Conditions for Amine Labeling

| Parameter | Recommended Range | Notes |

| pH | 8.3 - 8.5 | Balances amine reactivity and NHS ester hydrolysis.[8] |

| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures can be used for longer incubation times to minimize hydrolysis.[9] |

| Reaction Time | 30 minutes to 2 hours | Dependent on temperature and biomolecule concentration.[] |

| Molar Excess of NHS Ester | 5- to 20-fold | A higher excess drives the reaction to completion but may require more extensive purification.[11] |

| Biomolecule Concentration | 1 - 10 mg/mL | Higher concentrations favor the aminolysis reaction over hydrolysis.[12] |

| Solvent | Anhydrous DMSO or DMF | For dissolving the NHS ester before adding to the aqueous reaction buffer.[12] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involving 5-Hexynoic NHS Ester.

Protocol 1: Labeling of a Protein with 5-Hexynoic NHS Ester

Materials:

-

Protein of interest (in an amine-free buffer, e.g., PBS)

-

5-Hexynoic NHS Ester

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting column (e.g., Sephadex G-25)

Procedure:

-

Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer. If necessary, perform a buffer exchange.

-

NHS Ester Stock Solution: Immediately before use, dissolve 5-Hexynoic NHS Ester in anhydrous DMSO to a concentration of 10 mg/mL.

-

Labeling Reaction:

-

Add the Reaction Buffer to the protein solution to adjust the pH to 8.3.

-

Add the desired molar excess (e.g., 10-fold) of the 5-Hexynoic NHS Ester stock solution to the protein solution while gently vortexing.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Quenching: Add the Quenching Buffer to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes.

-

Purification: Remove excess reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

-

Alkyne-labeled protein (from Protocol 1)

-

Azide-containing molecule of interest

-

Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)

-

Sodium Ascorbate solution (e.g., 100 mM in water, freshly prepared)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 50 mM in water) - recommended to protect the protein from oxidative damage.[13]

-

Degassed buffer (e.g., PBS)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the alkyne-labeled protein and the azide-containing molecule (typically in a 1:5 to 1:10 molar ratio) in a degassed buffer.

-

Catalyst Preparation: In a separate tube, premix the CuSO₄ solution and the THPTA ligand solution.

-

Reaction Initiation:

-

Incubation: Incubate the reaction at room temperature for 1-4 hours, protected from light.

-

Purification: Purify the final conjugate using a suitable method such as size-exclusion chromatography or dialysis to remove the copper catalyst and excess reagents.

Visualization of Experimental Workflow: Activity-Based Protein Profiling (ABPP)

5-Hexynoic NHS Ester is a valuable tool in activity-based protein profiling (ABPP), a powerful strategy for identifying and characterizing enzyme activity in complex proteomes. The following diagram illustrates a typical ABPP workflow.

References

- 1. Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. 5-Hexynoic Acid-NHS Ester, 906564-59-8 | BroadPharm [broadpharm.com]

- 4. benchchem.com [benchchem.com]

- 6. 5-Hexynoic Acid-NHS Ester_906564-59-8_新研博美 [xinyanbm.com]

- 7. biorxiv.org [biorxiv.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. benchchem.com [benchchem.com]

- 12. lumiprobe.com [lumiprobe.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Role of the N-Hydroxysuccinimide (NHS) Ester Group

For Researchers, Scientists, and Drug Development Professionals

N-Hydroxysuccinimide (NHS) esters represent a cornerstone in the field of bioconjugation, enabling the covalent attachment of molecules to proteins, peptides, antibodies, and other biomolecules.[1][2] Their prominence stems from their high reactivity and selectivity toward primary amines, coupled with the formation of a stable amide bond under physiological conditions.[1][] This guide provides a comprehensive exploration of the fundamental chemistry, reaction kinetics, and practical applications of NHS esters, tailored for professionals in research and drug development.

Core Principles of NHS Ester Chemistry

The utility of NHS esters lies in their ability to readily react with primary amino groups (-NH₂), which are commonly found at the N-terminus of proteins and on the side chain of lysine residues.[1][2] This reaction is a form of nucleophilic acyl substitution, resulting in a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[1][4]

There are two primary strategies for employing NHS ester chemistry:

-

Direct Conjugation: This involves using a molecule that has been pre-activated with an NHS ester group.

-

Two-Step Carbodiimide Coupling (EDC/NHS): This method is used to activate a carboxyl-containing molecule first with a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), followed by the addition of NHS to create a more stable, amine-reactive NHS ester intermediate.[5][6] The EDC-mediated activation is most efficient in an acidic environment (pH 4.5-6.0), while the subsequent reaction of the NHS ester with a primary amine is optimal at a pH range of 7.0-8.5.[6]

The reaction of an NHS ester with a primary amine proceeds through a transient tetrahedral intermediate, which then collapses to form the stable amide bond.[4]

Reaction Kinetics: Aminolysis vs. Hydrolysis

The success of an NHS ester conjugation is determined by the competition between two reactions:

-

Aminolysis: The desired reaction with a primary amine to form an amide bond.

-

Hydrolysis: The competing reaction with water, which cleaves the ester and regenerates the original carboxylic acid.[7]

The pH of the reaction buffer is the single most critical parameter influencing this balance.[7][8]

-

Low pH (<7): Primary amines are largely protonated (-NH₃⁺), making them poor nucleophiles and significantly slowing the desired aminolysis reaction.[7][9]

-

Optimal pH (7.2-8.5): This range provides a favorable balance where a sufficient concentration of primary amines are deprotonated and nucleophilic, while the rate of NHS ester hydrolysis is manageable.[2][10] The optimal pH for many labeling reactions is often cited as 8.3-8.5.[8][11]

-

High pH (>8.5): The rate of hydrolysis increases dramatically, reducing the yield of the desired conjugate.[8][9]

The following tables provide quantitative data to aid in the design and optimization of experiments involving NHS ester chemistry.

Table 1: Hydrolytic Stability of NHS Esters as a Function of pH

This table demonstrates the significant impact of pH on the stability of NHS esters. As the pH increases, the rate of hydrolysis accelerates, leading to a shorter half-life for the reactive ester.

| pH | Temperature (°C) | Half-life of NHS Ester |

| 7.0 | 0 | 4-5 hours[10] |

| 8.0 | Room Temperature | 210 minutes[12][13] |

| 8.5 | Room Temperature | 125-180 minutes[7][12][13] |

| 8.6 | 4 | 10 minutes[10] |

| 9.0 | Room Temperature | 125 minutes[12][13] |

Table 2: Factors Influencing NHS Ester Labeling Efficiency

| Parameter | Condition | Effect on Labeling Efficiency |

| Protein Concentration | 2.5 mg/mL | ~35% efficiency[14] |

| 1 mg/mL | ~20-30% efficiency[14] | |

| > 5 mg/mL | Higher efficiency is possible[14] | |

| Molar Excess of NHS Ester | 8- to 10-fold molar excess | A common starting point for mono-labeling of proteins and peptides.[8][11] However, the optimal ratio is protein-dependent. |

| Solvent | Anhydrous DMSO or DMF | Used to dissolve water-insoluble NHS ester reagents before adding to the aqueous reaction buffer.[10] Final concentration should be <10% to prevent protein denaturation.[7] High-quality, amine-free DMF is crucial.[8][11] |

| Buffer Type | Phosphate, Bicarbonate, Borate, HEPES | Recommended buffers.[10] Amine-containing buffers like Tris must be avoided as they compete in the reaction.[10][15] |

Applications in Research and Drug Development

The reliability of NHS ester chemistry has made it a vital tool across numerous scientific disciplines.[4][16]

-

Bioconjugation and Protein Labeling: NHS esters are widely used to attach fluorescent dyes, quenchers, biotin, or other reporter groups to proteins and antibodies for use in immunoassays (like ELISA) and cellular imaging.[][8][17]

-

Antibody-Drug Conjugates (ADCs): In drug development, NHS esters are used to link potent cytotoxic drugs to monoclonal antibodies, creating ADCs that can selectively target and kill cancer cells.[]

-

Surface Functionalization: This chemistry is used to immobilize proteins, antibodies, or other biomolecules onto surfaces for applications like biosensors, microarrays, and protein biochips.[16][18]

-

Peptide and Natural Product Synthesis: NHS esters facilitate the formation of amide bonds, a crucial step in the synthesis of peptides and complex natural products.[16]

Experimental Protocols

This protocol provides a typical procedure for labeling IgG antibodies but can be adapted for other proteins.

1. Preparation of Reagents:

-

Protein Solution: Dissolve the protein (e.g., antibody) in an amine-free buffer such as 0.1 M sodium bicarbonate (pH 8.3-8.5) or PBS at a concentration of 2.5-10 mg/mL.[8][14][19]

-

NHS Ester Stock Solution: Allow the vial of the NHS ester reagent to warm to room temperature. Prepare a 10 mg/mL or 10 mM stock solution by dissolving it in fresh, anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[14][17]

2. Labeling Reaction:

-

Add the calculated amount of the NHS ester stock solution to the protein solution. A common starting point is an 8- to 10-fold molar excess of the ester per mole of protein.[8][11]

-

Gently mix the reaction and incubate for 1-4 hours at room temperature or overnight on ice, protected from light.[11][19]

3. Quenching the Reaction (Optional but Recommended):

-

To stop the reaction, add an amine-containing buffer like Tris or glycine to a final concentration of 50-100 mM.[7][10] Incubate for 15-30 minutes at room temperature.[7]

4. Purification of the Conjugate:

-

Separate the labeled protein from unreacted NHS ester and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis.[7][8]

5. Characterization and Storage:

-

Determine the degree of labeling (DOL) using spectrophotometry.

-

Store the purified conjugate at 4°C for short-term use or at -20°C to -80°C for long-term storage.[17]

By understanding the underlying chemistry, optimizing reaction conditions, and utilizing robust purification methods, researchers can effectively harness the power of NHS ester chemistry to create well-defined and functional bioconjugates for a vast range of applications in research, diagnostics, and therapeutics.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 4. glenresearch.com [glenresearch.com]

- 5. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - RU [thermofisher.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]

- 10. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 11. interchim.fr [interchim.fr]

- 12. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. biotium.com [biotium.com]

- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 16. N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis - Amerigo Scientific [amerigoscientific.com]

- 17. NHS ester protocol for labeling proteins [abberior.rocks]

- 18. pubs.acs.org [pubs.acs.org]

- 19. glenresearch.com [glenresearch.com]

A Technical Guide to the Solubility and Application of 5-Hexynoic NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 5-Hexynoic N-hydroxysuccinimide (NHS) Ester in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), two common solvents in bioconjugation and drug development. This document also outlines experimental protocols and the chemical principles underlying its application.

Core Concepts: 5-Hexynoic NHS Ester in Bioconjugation

5-Hexynoic NHS Ester is a chemical reagent that serves as a bifunctional linker. It features two key reactive groups: an alkyne group and an NHS ester. The NHS ester facilitates the covalent attachment of the molecule to primary amines, which are abundantly found in biomolecules like proteins (at the N-terminus and on lysine residues).[1] The alkyne group allows for subsequent modification through "click chemistry," a highly efficient and specific reaction, enabling the attachment of various payloads such as fluorescent dyes, biotin, or drug molecules.[1][]

The general reactivity of NHS esters with primary amines is pH-dependent, with optimal conditions typically between pH 7.2 and 8.5.[3] Below this range, the amine group is often protonated and less nucleophilic, while at higher pH values, the NHS ester is prone to hydrolysis, which reduces conjugation efficiency.

Solubility Profile

While specific quantitative solubility data for 5-Hexynoic NHS Ester is not widely published, manufacturer and supplier information consistently describe it as having "good solubility" in common organic solvents, including DMSO and DMF.[1][4][5][6][7] NHS esters, in general, are often insoluble in aqueous buffers and are typically first dissolved in an anhydrous organic solvent like DMSO or DMF to prepare a concentrated stock solution before being added to the aqueous reaction mixture.[8] For some NHS esters, solubilities of ≥ 100 mg/mL in DMSO have been reported, though this can vary depending on the specific structure of the molecule.[8]

Table 1: Solubility of 5-Hexynoic NHS Ester

| Solvent | Quantitative Solubility | Qualitative Description | Key Considerations |

| DMSO | Data not available | Good[1][4][5][6][7] | Anhydrous (low water content) DMSO is crucial to prevent hydrolysis of the NHS ester.[8] |

| DMF | Data not available | Good[1][4][5][6][7] | Must be amine-free, as trace amounts of dimethylamine can react with the NHS ester.[8] |

Experimental Protocols

The following protocols provide a general framework for the use of 5-Hexynoic NHS Ester. Optimization may be necessary for specific applications.

Protocol 1: Preparation of a Concentrated Stock Solution

Objective: To dissolve 5-Hexynoic NHS Ester in an organic solvent for subsequent use in aqueous reaction buffers.

Materials:

-

5-Hexynoic NHS Ester

-

Anhydrous DMSO or amine-free DMF

-

Vortex mixer

-

Appropriate personal protective equipment (PPE)

Methodology:

-

Equilibrate the vial of 5-Hexynoic NHS Ester to room temperature before opening to prevent condensation of moisture.

-

Add a precise volume of anhydrous DMSO or amine-free DMF to the vial to achieve the desired concentration.

-

Vortex the solution briefly until the 5-Hexynoic NHS Ester is completely dissolved.

-

Store the stock solution at -20°C, desiccated, to minimize degradation.

Protocol 2: General Procedure for Protein Labeling

Objective: To conjugate 5-Hexynoic NHS Ester to a protein containing primary amines.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

5-Hexynoic NHS Ester stock solution (from Protocol 1)

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification column (e.g., size-exclusion chromatography)

Methodology:

-

Ensure the protein solution is free from amine-containing buffers or stabilizers. If necessary, perform a buffer exchange.

-

Adjust the pH of the protein solution to 8.3-8.5 using the reaction buffer.

-

Add the calculated amount of the 5-Hexynoic NHS Ester stock solution to the protein solution. A molar excess of the NHS ester (e.g., 10-20 fold) is typically used.

-

Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

-

(Optional) Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM.

-

Purify the labeled protein from excess reagent and byproducts using a suitable chromatography method.

Visualizing the Workflow and Chemistry

The following diagrams illustrate the key processes involved in using 5-Hexynoic NHS Ester.

Caption: Experimental workflow for protein conjugation.

Caption: Reaction of 5-Hexynoic NHS Ester with a primary amine.

Conclusion

5-Hexynoic NHS Ester is a valuable tool in bioconjugation due to its dual functionality. Its good solubility in DMSO and DMF facilitates the preparation of concentrated stock solutions, which are essential for efficient labeling reactions in aqueous environments. While precise quantitative solubility data remains elusive in public literature, the established qualitative solubility and well-defined reactivity of the NHS ester group allow for its reliable application in modifying proteins and other biomolecules for a wide range of research and development purposes. Adherence to protocols that utilize anhydrous and amine-free solvents is critical to ensure the stability and reactivity of the reagent.

References

- 1. lumiprobe.com [lumiprobe.com]

- 3. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. HexynoicacidNHSester CAS#: [m.chemicalbook.com]

- 5. Alkyne NHS ester (hexynoic acid NHS ester) | 906564-59-8 [amp.chemicalbook.com]

- 6. lunanano.ca [lunanano.ca]

- 7. lumiprobe.com [lumiprobe.com]

- 8. benchchem.com [benchchem.com]

A Deep Dive into Bioconjugation with NHS Esters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-hydroxysuccinimide (NHS) esters are a cornerstone of bioconjugation, offering a reliable and efficient method for covalently linking molecules to proteins, antibodies, and other biomolecules.[1] Their widespread use is attributed to their high reactivity and selectivity towards primary amines, resulting in the formation of a stable amide bond under physiological conditions.[1][] This technical guide provides an in-depth exploration of the core principles, experimental protocols, and critical parameters involved in bioconjugation with NHS esters.

Core Principles of NHS Ester Chemistry

The fundamental reaction of NHS ester chemistry is a nucleophilic acyl substitution.[][3] The process involves the reaction of an NHS ester with a primary amine (-NH₂), typically found at the N-terminus of a protein or on the side chain of lysine residues.[1]

The reaction mechanism proceeds as follows:

-

Nucleophilic Attack: An unprotonated primary amine, acting as a nucleophile, attacks the carbonyl carbon of the NHS ester.[3][4]

-

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient and unstable tetrahedral intermediate.[4][5]

-

Amide Bond Formation and NHS Release: The intermediate collapses, resulting in the formation of a highly stable amide bond and the release of N-hydroxysuccinimide (NHS) as a leaving group.[3][5]

This reaction is highly selective for primary aliphatic amines. While NHS esters can react with other nucleophiles like hydroxyl and sulfhydryl groups, the resulting ester and thioester bonds are significantly less stable and can be easily hydrolyzed or displaced by amines.[5]

A critical competing reaction in aqueous solutions is the hydrolysis of the NHS ester, where it reacts with water, rendering it inactive.[3][6] The efficiency of the desired bioconjugation, therefore, depends on the balance between the rate of aminolysis (reaction with the amine) and the rate of hydrolysis.[3]

Key Parameters Influencing NHS Ester Bioconjugation

Several factors significantly influence the efficiency and specificity of NHS ester conjugation reactions. Careful control of these parameters is crucial for successful and reproducible bioconjugation.

The Critical Role of pH

The pH of the reaction buffer is the most critical parameter.[3] It directly impacts the nucleophilicity of the target primary amines and the stability of the NHS ester.

-

Low pH (<7): At acidic pH, primary amines are predominantly protonated (-NH₃⁺), making them non-nucleophilic and significantly slowing down the desired reaction.[3][7]

-

Optimal pH (7.2 - 8.5): In this range, a sufficient concentration of the primary amine is in its unprotonated, nucleophilic state, allowing for an efficient reaction with the NHS ester.[1][8] The most commonly recommended pH for optimal labeling is between 8.3 and 8.5.[3][7]

-

High pH (>9): While the concentration of nucleophilic amines increases at higher pH, the rate of NHS ester hydrolysis also increases dramatically, leading to a shorter half-life of the reactive ester and potentially lower conjugation efficiency.[3][7][8]

Temperature

NHS ester conjugation reactions are typically performed at temperatures ranging from 4°C to room temperature (approximately 25°C).[1][3] Lower temperatures can be used to slow down the competing hydrolysis reaction, which can be beneficial when working with less concentrated protein solutions or less reactive NHS esters.[8] Reaction times are generally between 30 minutes to a few hours at room temperature, or can be extended to overnight at 4°C.[8][9]

Buffer Composition

The choice of buffer is critical to avoid competing reactions. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided as they will compete with the target biomolecule for reaction with the NHS ester, thereby reducing conjugation efficiency.[3][7] Suitable amine-free buffers include:

Concentration of Reactants

Higher concentrations of both the biomolecule and the NHS ester reagent can favor the desired bimolecular aminolysis reaction over the unimolecular hydrolysis reaction, leading to improved conjugation efficiency.[3] A molar excess of the NHS ester is typically used to drive the reaction to completion.[9]

Quantitative Data on NHS Ester Stability

The stability of NHS esters is highly dependent on pH and temperature. The following table summarizes the half-life of NHS esters under various conditions.

| pH | Temperature (°C) | Half-life of NHS Ester |

| 7.0 | 0 | 4-5 hours |

| 7.0 | Room Temperature | ~7 hours |

| 8.0 | 4 | ~1 hour |

| 8.5 | Room Temperature | 125-180 minutes |

| 8.6 | 4 | 10 minutes |

| 9.0 | Room Temperature | Minutes |

| Sources:[3][8] |

Experimental Workflow and Protocols

The following section outlines a general experimental workflow and detailed protocols for bioconjugation using NHS esters.

Experimental Workflow Diagram

Caption: General experimental workflow for bioconjugation with NHS esters.

General Protocol for Protein Labeling with an NHS Ester

This protocol provides a general procedure for labeling a protein with a molecule functionalized with an NHS ester.

Materials:

-

Protein of interest (1-10 mg/mL) in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5 or 0.1 M sodium bicarbonate, pH 8.3).[9]

-

NHS ester of the desired label.

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[7]

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine).[8]

-

Purification column (e.g., size-exclusion chromatography/desalting column) or dialysis equipment.[3]

Procedure:

-

Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer at the desired concentration. If necessary, perform a buffer exchange using a desalting column or dialysis.

-

Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a desired stock concentration (e.g., 10 mM). Many NHS esters are moisture-sensitive and should be stored in a desiccator.[10]

-

Perform the Conjugation Reaction:

-

Calculate the required volume of the NHS ester solution to achieve the desired molar excess (a 10- to 20-fold molar excess is a common starting point).[3]

-

Add the NHS ester solution to the protein solution while gently vortexing.

-

The final concentration of the organic solvent (DMSO or DMF) should ideally be kept below 10% to minimize the risk of protein denaturation.[3]

-

-

Incubate the Reaction: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[3][9] The optimal incubation time may need to be determined empirically. If the label is light-sensitive, protect the reaction from light.[9]

-

Quench the Reaction (Optional but Recommended): Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM.[3] This will consume any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.[3]

-

Purify the Conjugate: Remove unreacted NHS ester, the hydrolyzed NHS ester, and the NHS leaving group from the conjugated protein. This is typically achieved using size-exclusion chromatography (e.g., a desalting column) or dialysis.[3]

-

Characterize the Conjugate: Determine the protein concentration and the degree of labeling (DOL) of the final conjugate using appropriate methods, such as UV-Vis spectrophotometry.[9]

Protocol for Labeling Amino-Modified Oligonucleotides

This protocol describes the labeling of an oligonucleotide that has been modified to contain a primary amine.

Materials:

-

Amino-modified oligonucleotide.

-

Conjugation buffer: 0.1 M sodium bicarbonate buffer, pH 8.5-9.0.[9]

-

NHS ester of the desired label.

-

Anhydrous DMSO or DMF.[9]

-

Purification method (e.g., ethanol precipitation, HPLC, or gel filtration).

Procedure:

-

Prepare the Oligonucleotide Solution: Dissolve the amino-modified oligonucleotide in the conjugation buffer to the desired concentration.[9]

-

Prepare the NHS Ester Solution: Prepare a fresh solution of the NHS ester in anhydrous DMSO or DMF.[9]

-

Perform the Conjugation Reaction:

-

Purify the Conjugate: Purify the labeled oligonucleotide from the excess unreacted label and byproducts using a suitable method such as ethanol precipitation, HPLC, or gel filtration.

Applications in Research and Drug Development

NHS ester chemistry is a versatile tool with numerous applications in scientific research and the development of therapeutics and diagnostics.

-

Antibody-Drug Conjugates (ADCs): In the development of ADCs, potent cytotoxic drugs are linked to monoclonal antibodies using crosslinkers that often incorporate NHS ester chemistry to target lysine residues on the antibody.[][4]

-

Fluorescent Labeling: Proteins, antibodies, and other biomolecules are frequently labeled with fluorescent dyes containing an NHS ester for use in various imaging and immunoassay applications.[7][9]

-

Protein Immobilization: NHS esters are used to immobilize proteins onto surfaces for applications such as biosensors and protein microarrays.[11]

-

Biomolecule Crosslinking: Homobifunctional NHS esters can be used to study protein-protein interactions by covalently crosslinking interacting partners.[8] Heterobifunctional crosslinkers containing an NHS ester and another reactive group (e.g., a maleimide) allow for controlled, stepwise conjugation of different molecules.[][8]

Signaling Pathway of an Antibody-Drug Conjugate (ADC)

The following diagram illustrates the general mechanism of action for an ADC, a therapeutic modality that heavily relies on bioconjugation techniques like NHS ester chemistry for its synthesis.

Caption: Generalized signaling pathway of an Antibody-Drug Conjugate (ADC).

By understanding the fundamental principles and optimizing the reaction conditions, researchers can effectively utilize NHS ester chemistry to create well-defined and functional bioconjugates for a wide array of applications in research, diagnostics, and therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. glenresearch.com [glenresearch.com]

- 6. benchchem.com [benchchem.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 9. benchchem.com [benchchem.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. nbinno.com [nbinno.com]

5-Hexynoic NHS Ester CAS number 906564-59-8 applications

An In-depth Technical Guide to 5-Hexynoic NHS Ester (CAS 906564-59-8) Applications

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of 5-Hexynoic N-hydroxysuccinimide (NHS) Ester, a critical reagent in modern bioconjugation and chemical biology. Its bifunctional nature, combining an amine-reactive NHS ester with a bioorthogonal terminal alkyne, makes it a cornerstone for the precise modification of biomolecules. The primary application of this compound is to install an alkyne handle onto proteins, antibodies, and other amine-containing molecules, enabling their subsequent ligation to azide-functionalized partners via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the most prominent example of "click chemistry".[1][2][3] This powerful and selective reaction has revolutionized the synthesis of complex bioconjugates for therapeutic and diagnostic purposes.[4][5][6][7]

Core Applications and Principles

5-Hexynoic NHS Ester serves as a molecular bridge, facilitating the attachment of various payloads to biological targets. The process occurs in two key stages:

-

Amine Modification: The NHS ester group reacts efficiently with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, to form a stable and irreversible amide bond.[][9] This reaction is highly selective for unprotonated primary amines and proceeds optimally under mild pH conditions.[][10]

-

Bioorthogonal "Click" Ligation: Following the initial labeling, the introduced terminal alkyne group is ready for the CuAAC reaction. This reaction joins the alkyne with an azide-modified molecule (e.g., a fluorescent dye, a drug molecule, or a biotin tag) to form a stable triazole linkage.[1][11] The bioorthogonal nature of this reaction ensures that it proceeds with high efficiency and selectivity in complex biological environments without cross-reacting with native functional groups.[5][11]

This strategy is widely employed in:

-

Drug Discovery and Development: Construction of antibody-drug conjugates (ADCs), where potent drugs are targeted to specific cells.[7][]

-

Proteomics: Labeling proteins for visualization, identification, and functional analysis.[9]

-

Diagnostics: Immobilizing antibodies or other proteins onto surfaces for use in immunoassays.[1][]

-

Chemical Biology: Attaching probes to biomolecules to study their interactions and functions within living systems.[4]

Data Presentation

The following table summarizes the key technical data and reaction parameters for 5-Hexynoic NHS Ester.

| Parameter | Value / Recommendation | Source(s) |

| Identifier | ||

| CAS Number | 906564-59-8 | [1][2][] |

| Molecular Formula | C10H11NO4 | [1][3] |

| Molecular Weight | 209.20 g/mol | [1][3] |

| Physicochemical Properties | ||

| Appearance | Yellowish oil / off-white crystals | [3] |

| Purity | >95% | [3] |

| Solubility | Good in organic solvents (DMF, DMSO) | [3][10] |

| Storage | Store at -20°C, desiccated, protected from light. | [2][3][11] |

| Reaction Conditions (Amine Labeling) | ||

| Recommended Buffer | Amine-free buffers (e.g., PBS, bicarbonate buffer). | [11] |

| Optimal Reaction pH | 8.3 - 8.5 (usable range: 7.2 - 9.0). | [][10][12] |

| Molar Excess (Ester:Protein) | 5:1 to 20:1 (empirical optimization recommended). | [10][12] |

| Reaction Time | 30 min - 4 hours at room temp; can be done overnight at 4°C. | [9][10][11] |

| Quenching Reagents | Tris, glycine, or hydroxylamine can be used to stop the reaction. | [11] |

Experimental Protocols

Detailed Protocol for Labeling an Antibody with 5-Hexynoic NHS Ester

This protocol provides a general methodology for introducing alkyne groups onto a monoclonal antibody (mAb).

1. Materials and Reagents:

-

Antibody (e.g., IgG) at 1-10 mg/mL in an amine-free buffer.

-

Reaction Buffer: 0.1 M Sodium bicarbonate, pH 8.5 (or Phosphate-Buffered Saline, PBS, pH 7.2-7.4).[9][10]

-

5-Hexynoic NHS Ester (CAS 906564-59-8).

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[10][11]

-

Purification: Desalting column (e.g., Sephadex G-25) or dialysis equipment.[9][11]

2. Reagent Preparation:

-

Allow the vial of 5-Hexynoic NHS Ester to equilibrate to room temperature before opening to prevent moisture condensation.[11]

-